Human Phase I Maximum Tolerated Dose (MTD) Comparison: LMP744 vs. LMP776
In a head-to-head human Phase I study (NCT03030417 for LMP744; NCT01051635 for LMP776), LMP744 demonstrated a 15.8-fold higher maximum tolerated dose (MTD) compared to the closely related indenoisoquinoline LMP776 when both were administered intravenously on a daily x5 schedule every 28 days. This indicates substantially different clinical tolerability within the same chemical class [1].
| Evidence Dimension | Maximum Tolerated Dose (MTD) in Humans |
|---|---|
| Target Compound Data | 190 mg/m²/day |
| Comparator Or Baseline | LMP776 (indimitecan): 12 mg/m²/day |
| Quantified Difference | 15.8-fold higher MTD |
| Conditions | Intravenous infusion, daily x5 every 28 days (QDx5 schedule); patients with advanced refractory solid tumors or lymphomas. |
Why This Matters
Procurement and experimental design decisions must account for vastly different dosing requirements and toxicity profiles, as a 15.8-fold MTD difference directly impacts in vivo dosing regimens and translational comparability.
- [1] Doroshow JH, Principe DR, et al. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas. Cancer Chemother Pharmacol. 2025;95(1):58. View Source
